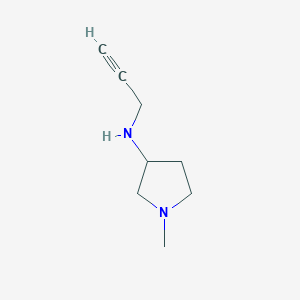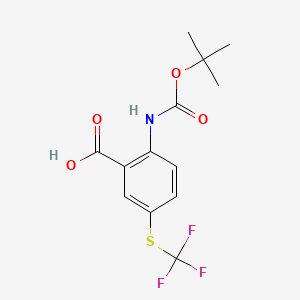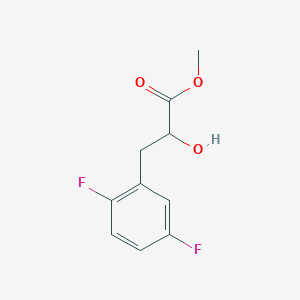
4-(5-Bromothiazol-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiazol-2-yl)butan-1-amine is a halogenated thiazole compound with the molecular formula C7H11BrN2S and a molecular weight of 235.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the thiazole ring, which is further connected to a butan-1-amine chain. The unique structure of this compound makes it a valuable tool in various scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(5-Bromothiazol-2-yl)butan-1-amine typically involves the reaction of 5-bromothiazole with butan-1-amine under specific conditions. One common method involves the use of a Schiff base ligand, which is synthesized using salicylaldehyde and 5-(4-bromophenyl)thiazol-2-amine . The reaction conditions often include traditional and microwave-assisted procedures to enhance efficiency and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(5-Bromothiazol-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Scientific Research Applications
4-(5-Bromothiazol-2-yl)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Bromothiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring plays a crucial role in its biological activity, allowing it to bind to bacterial enzymes and inhibit their function. This inhibition disrupts essential cellular processes, leading to the death of bacterial cells .
Comparison with Similar Compounds
4-(5-Bromothiazol-2-yl)butan-1-amine can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
5-Bromothiazole: A precursor in the synthesis of various thiazole-based compounds.
Thiazole-4-carboxylate Schiff bases: These compounds exhibit significant antibacterial and antifungal potential.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the thiazole ring and the butan-1-amine chain, making it a versatile compound for diverse applications.
Properties
Molecular Formula |
C7H11BrN2S |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H11BrN2S/c8-6-5-10-7(11-6)3-1-2-4-9/h5H,1-4,9H2 |
InChI Key |
MOKXRBPWYGSVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CCCCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



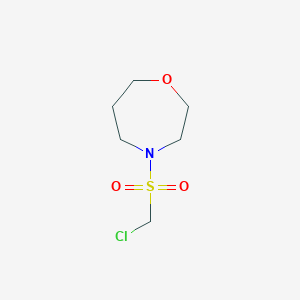
![tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13558047.png)
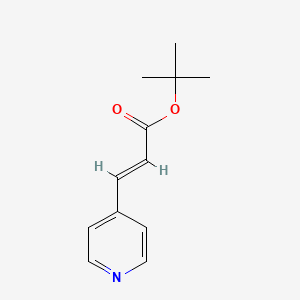
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
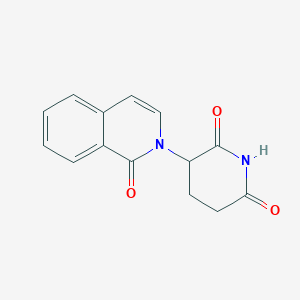
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
